GR24

Description

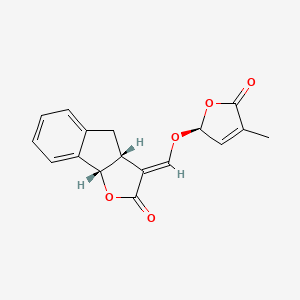

Structure

3D Structure

Properties

IUPAC Name |

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 | |

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Interaction Between GR24 and Auxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between GR24, a synthetic analog of strigolactones (SLs), and auxin, a pivotal plant hormone. It details the molecular mechanisms, signaling pathways, and experimental evidence that underpin their interaction, offering valuable insights for research and development in plant biology and beyond.

Introduction to GR24 and Auxin

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues.[1] GR24 is a widely used synthetic analog of SLs, instrumental in elucidating the SL signaling pathway and its crosstalk with other hormonal pathways. Auxin, primarily in the form of indole-3-acetic acid (IAA), is a master regulator of plant growth, orchestrating processes such as cell division, elongation, and differentiation. The interaction between SLs and auxin is a critical nexus in the control of plant architecture, demonstrating a complex interplay that can be both synergistic and antagonistic depending on the developmental context.[2][3] Understanding this interaction is fundamental to manipulating plant growth and development for agricultural and biotechnological applications.

The Core Signaling Pathways

2.1 Strigolactone (GR24) Signaling

The canonical SL signaling pathway involves three core protein components: the α/β-hydrolase DWARF14 (D14), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[4][5]

-

Perception: In the presence of SL (or GR24), the D14 receptor binds and hydrolyzes the hormone. This event induces a conformational change in D14, enabling its interaction with MAX2.

-

Complex Formation: The SL-bound D14, MAX2, and an SMXL protein form a ternary complex. MAX2 is part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.

-

Ubiquitination and Degradation: Within this complex, the SMXL repressor is targeted for polyubiquitination and subsequent degradation by the 26S proteasome.

-

Derepression of Transcription: The degradation of SMXL proteins lifts the repression of downstream target genes, leading to various SL-mediated developmental responses.

2.2 Auxin Signaling

Auxin signaling operates through a conceptually similar mechanism of derepression.

-

Perception: The F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs) act as auxin receptors.

-

Complex Formation: In the presence of auxin, TIR1/AFBs, as part of an SCF complex (SCFTIR1/AFB), bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

-

Ubiquitination and Degradation: This binding targets the Aux/IAA proteins for ubiquitination and degradation by the 26S proteasome.

-

Derepression of Transcription: The removal of Aux/IAA repressors allows Auxin Response Factors (ARFs), which are transcription factors, to regulate the expression of auxin-responsive genes.

GR24-Auxin Crosstalk: Mechanisms of Interaction

The interaction between GR24 and auxin is multifaceted, primarily revolving around the regulation of polar auxin transport (PAT) and mutual transcriptional regulation.

3.1 Regulation of Polar Auxin Transport

A major mechanism by which GR24 influences plant development is by modulating the trafficking and abundance of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.

-

PIN Protein Abundance: Exogenous application of GR24 has been shown to reduce the accumulation of PIN1 protein in the plasma membranes of xylem parenchyma cells. This effect is dependent on the MAX2 component of the SL signaling pathway. This reduction in PIN proteins dampens the capacity of the main stem to transport auxin, a process central to the regulation of shoot branching.

-

PIN Protein Localization: SLs can affect the plasma-membrane localization of PIN proteins. For instance, in response to phosphate deficiency, SLs can trigger the depletion of PIN2 from the plasma membrane in root cells. This modulation of PIN localization alters local auxin gradients, thereby affecting root development.

3.2 Transcriptional Regulation

GR24 and auxin signaling pathways exhibit mutual transcriptional control.

-

Auxin Induces SL Biosynthesis: Auxin promotes the expression of SL biosynthesis genes, such as MAX3 and MAX4. This suggests that auxin can trigger its own feedback regulation by stimulating the production of SLs, which in turn can dampen auxin transport.

-

GR24 Influences Auxin-Related Gene Expression: Treatment with GR24 can alter the expression of genes involved in auxin signaling and response. For example, GR24 treatment has been shown to modulate the expression of various AUXIN RESPONSE FACTORs (ARFs) and Aux/IAA genes, thereby affecting the plant's sensitivity and response to auxin.

Quantitative Data on GR24-Auxin Interaction

The following tables summarize key quantitative findings from studies on the interaction between GR24 and auxin.

Table 1: Effect of GR24 on Polar Auxin Transport and PIN1 Accumulation

| Parameter | Organism/Tissue | GR24 Concentration | Effect | Reference |

| Basipetal Auxin Transport | Arabidopsis inflorescence stems | 1 nM - 100 nM | Dose-dependent reduction (up to 30%) | |

| Basipetal Auxin Transport | Arabidopsis inflorescence stems | 10 µM | Reduction in wild-type and max4, no effect in max2 | |

| PIN1:GFP Fluorescence | Arabidopsis xylem parenchyma | 5 µM | Significant reduction in wild-type and max1, no effect in max2 |

Table 2: Effect of GR24 on Root System Architecture

| Parameter | Organism | GR24 Concentration | Effect | Reference |

| Primary Root Length | Arabidopsis | 2.5 µM | Increase | |

| Primary Root Length | Arabidopsis | 5 µM | Decrease | |

| Lateral Root Density | Arabidopsis | 1 µM | Inhibition | |

| Root Hair Elongation | Arabidopsis | Positive effect | ||

| Adventitious Root Number | Melon seedlings | - | Increased by GR24 and further increased by GR24+IAA |

Table 3: Effect of GR24 on Gene Expression

| Gene(s) | Organism/Context | GR24 Treatment | Effect on Expression | Reference |

| ARF5, ARF8, ARF10, ARF16 | Arabidopsis somatic embryogenesis | 50 nM | Upregulation | |

| WUS, SERK1 | Arabidopsis somatic embryogenesis | 50 nM | Upregulation | |

| AUX1 | Melon hypocotyls | - | Upregulation | |

| AUX/IAA genes | Melon hypocotyls | - | Downregulation of 7 genes | |

| YUC genes | Melon hypocotyls | - | Downregulation of 2 genes |

Detailed Experimental Protocols

5.1 Polar Auxin Transport Assay in Arabidopsis Stems

This protocol is adapted from methodologies used to quantify the effect of GR24 on auxin transport capacity.

-

Plant Material: Use inflorescence stems from 5- to 6-week-old Arabidopsis thaliana plants.

-

Segment Preparation: Excise 1.5-2.0 cm segments from the basal part of the main inflorescence stem.

-

Incubation: Place the apical end of each segment into a microcentrifuge tube containing 20 µL of auxin transport buffer (ATS) supplemented with 1 µM [14C]IAA (radiolabeled auxin) and the desired concentration of GR24 (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The basal end is placed in a separate tube with 500 µL of ATS buffer without IAA or GR24.

-

Transport Period: Allow transport to proceed for 6 hours in the dark at room temperature.

-

Quantification: After the incubation period, excise the apical 5 mm of the segment (which was in contact with the radiolabeled auxin) and the basal 5 mm. The basal segment is placed in a scintillation vial with scintillation fluid.

-

Measurement: Quantify the amount of radioactivity in the basal segment using a scintillation counter. This value represents the amount of auxin that has been transported through the stem segment.

-

Controls: Include a vehicle control (e.g., acetone, the solvent for GR24) and a positive control for transport inhibition using 1 µM N-1-naphthylphthalamic acid (NPA).

5.2 PIN1:GFP Localization via Confocal Microscopy

This protocol is based on methods to visualize GR24's effect on PIN protein accumulation.

-

Plant Material: Use Arabidopsis thaliana plants stably expressing a PIN1::PIN1:GFP reporter construct.

-

Tissue Preparation: Excise the basal 15 mm of bolting stems. Halve the segments longitudinally using a sharp razor blade.

-

Treatment: Incubate the sectioned stems in ATS solution containing either a vehicle control (e.g., 0.1% acetone) or 5 µM GR24.

-

Incubation: Keep the samples in the dark for 6 hours at room temperature.

-

Microscopy: Mount the treated stem sections on a microscope slide in the incubation solution.

-

Imaging: Visualize the PIN1:GFP signal in xylem parenchyma cells using a confocal laser scanning microscope. Use appropriate laser lines for GFP excitation (e.g., 488 nm) and collect emission (e.g., 500-550 nm).

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the GFP signal at the plasma membrane of a defined number of cells for each treatment. Compare the fluorescence intensity between control and GR24-treated samples.

5.3 Root Phenotyping Assay

This protocol allows for the quantitative analysis of GR24's effect on root system architecture.

-

Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on square Petri plates containing Murashige and Skoog (MS) medium supplemented with different concentrations of GR24 (e.g., 0, 1 µM, 2.5 µM, 5 µM).

-

Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Data Acquisition: After a set period (e.g., 7-10 days), scan the plates using a high-resolution flatbed scanner.

-

Analysis: Use root analysis software (e.g., ImageJ with the NeuronJ plugin, or dedicated software like WinRHIZO) to measure:

-

Primary root length.

-

The number of emerged lateral roots.

-

Lateral root density (number of lateral roots per cm of primary root).

-

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Conclusion

The interaction between GR24 and auxin is a cornerstone of hormonal crosstalk in plants, profoundly influencing their growth and form. The primary mechanism of this interaction involves the GR24-mediated, MAX2-dependent modulation of PIN auxin transporters, which in turn alters polar auxin transport and downstream developmental programs like shoot branching and root development. Furthermore, a complex transcriptional feedback loop exists where auxin promotes strigolactone biosynthesis, and strigolactones influence the expression of auxin-responsive genes. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and scientists to further investigate this critical hormonal relationship, paving the way for innovations in crop improvement and plant biotechnology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of GR24 in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[1][2] The synthetic strigolactone analog, GR24, has emerged as a molecule of significant interest, demonstrating potent antioxidant properties.[3][4] Initially recognized for its role in plant development, research has pivoted towards its effects in mammalian systems, revealing a promising capacity to mitigate oxidative stress.[3] This technical guide provides an in-depth exploration of the antioxidant properties of GR24 in mammalian cells, focusing on its mechanism of action, experimental validation, and relevant protocols for research and development.

Core Mechanism of Action: The Nrf2 Signaling Pathway

The antioxidant effects of GR24 in mammalian cells are predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like GR24, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant and phase II detoxifying enzymes, bolstering the cell's defense against oxidative insults.

Studies have shown that GR24 can interfere with the Keap1-Nrf2 interaction, promoting Nrf2 activation. This leads to the upregulation of key Nrf2 target genes, including Heme Oxygenase-1 (HO-1) and NADPH:quinone Oxidoreductase 1 (NQO1), which play critical roles in cellular protection against oxidative stress.

Quantitative Data on GR24's Antioxidant Activity

The following tables summarize the quantitative data from various studies investigating the effects of GR24 on markers of oxidative stress and antioxidant response.

Table 1: Effect of GR24 on Antioxidant Enzyme Expression in Mammalian Cells

| Cell Line | GR24 Concentration | Target Gene | Fold Induction (mRNA) | Reference |

| Murine Hepa1c1c7 & Raw264.7 | 10–50 µM | HO-1 | Up to 64x | |

| Murine Hepa1c1c7 & Raw264.7 | 10–50 µM | NQO1 | Up to 58x | |

| Rat L6 Myotubes | Not specified | Nrf2 Target Genes | Upregulated |

Table 2: Effect of GR24 on Oxidative Stress Markers in Plants (as a model)

| Plant Species | Stress Condition | GR24 Concentration | Enzyme/Marker | % Increase in Activity/Content | Reference |

| Ornamental Sunflower | Salinity | 0.01 mg/L | SOD | 74.42% | |

| Ornamental Sunflower | Salinity | 0.01 mg/L | CAT | 53.62% | |

| Ornamental Sunflower | Salinity | 0.01 mg/L | POD | 175.68% | |

| Wheat | Salinity | 10 µM | APX, CAT, PPO | Significantly Enhanced | |

| Rice | Salinity | Not specified | SOD, CAT, APX | Effectively Enhanced |

Note: Plant data is included to illustrate the conserved antioxidant-boosting effect of GR24 across biological kingdoms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GR24's antioxidant properties. Below are outlines for key experiments.

Cell Culture and Treatment

-

Cell Lines: Murine macrophages (RAW 264.7), hepatic cells (Hepa1c1c7), or skeletal muscle cells (L6 myotubes) are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

GR24 Treatment: Prepare a stock solution of GR24 in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of GR24 (e.g., 1-50 µM) for a specified duration (e.g., 24 hours) prior to inducing oxidative stress or harvesting for analysis.

Induction of Oxidative Stress

-

To evaluate the protective effects of GR24, cells can be pre-treated with GR24 and then exposed to an oxidative stressor such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

-

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Seed cells in a 96-well black plate.

-

Treat cells with GR24 followed by an oxidative stressor.

-

Wash cells with phosphate-buffered saline (PBS).

-

Incubate cells with DCFH-DA solution (e.g., 10 µM) in the dark.

-

Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Quantification of Antioxidant Enzyme Gene Expression (qRT-PCR)

-

Principle: To measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).

-

Protocol Outline:

-

Harvest GR24-treated cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze data using the ΔΔCt method to determine the fold change in gene expression.

-

Assessment of Nrf2 Nuclear Translocation

-

Method: Immunofluorescence microscopy.

-

Protocol Outline:

-

Grow cells on coverslips and treat with GR24.

-

Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against Nrf2.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope to observe the localization of Nrf2.

-

Cell Viability Assay

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT to form a purple formazan product.

-

Protocol Outline:

-

Seed cells in a 96-well plate.

-

Treat cells with GR24, with or without an oxidative stressor.

-

Add MTT solution and incubate.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure absorbance at ~570 nm using a microplate reader.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the antioxidant properties of GR24.

Conclusion

The synthetic strigolactone GR24 demonstrates significant antioxidant properties in mammalian cells, primarily through the activation of the Nrf2 signaling pathway. This leads to the upregulation of a battery of cytoprotective genes that enhance the cell's capacity to neutralize reactive oxygen species and combat oxidative stress. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of GR24 in oxidative stress-related pathologies. Future in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

- 1. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GR24 Treatment in Hydroponic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones, has emerged as a potent plant growth regulator with significant implications for enhancing nutrient uptake, modulating root architecture, and improving stress tolerance in a variety of plant species. In hydroponic systems, where nutrient availability is precisely controlled, the application of GR24 offers a promising avenue for optimizing plant growth and resource utilization. These application notes provide detailed protocols for the preparation and application of GR24 in hydroponic settings, summarize key quantitative data from relevant studies, and outline experimental methodologies to assess its efficacy.

GR24 Stock Solution and Nutrient Solution Preparation

A critical first step in utilizing GR24 is the preparation of a stable stock solution, which is then diluted into the hydroponic nutrient solution.

Protocol for GR24 Stock Solution Preparation

Materials:

-

rac-GR24 (CSA No. 76974-79-3)

-

Acetone (anhydrous)

-

Deionized or Milli-Q water

-

Sterile microcentrifuge tubes or glass vials

-

Pipettes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of GR24 in a small volume of acetone.[1]

-

Bring the final volume to 335.2 µL with deionized water.[1] This creates a 10 mM stock solution.

-

For smaller volumes, dissolve the desired amount of GR24 in acetone to a concentration of 1 mM.[2]

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol for Preparing GR24-Enriched Hydroponic Nutrient Solution

Materials:

-

Hydroponic nutrient stock solutions (e.g., Hoagland, Murashige and Skoog)

-

GR24 stock solution (1 mM or 10 mM)

-

pH meter and pH up/down solutions

-

EC (Electrical Conductivity) meter

-

Large reservoir for mixing

Procedure:

-

Prepare the base hydroponic nutrient solution according to the manufacturer's instructions or a standard recipe. Ensure all components are fully dissolved.

-

Measure the initial pH and EC of the nutrient solution and adjust to the optimal range for the specific crop being cultivated. For lettuce, an optimal EC is around 1.3 dS/m.[3]

-

From the GR24 stock solution, pipette the required volume to achieve the desired final concentration in the nutrient solution. Common experimental concentrations range from 0.1 µM to 10 µM.[4]

-

Thoroughly mix the final solution to ensure even distribution of GR24.

-

Re-measure and, if necessary, adjust the pH and EC of the final solution before introducing it to the hydroponic system.

Quantitative Data Summary

The effects of GR24 on plant growth and development are concentration-dependent and vary among species. The following tables summarize quantitative data from various studies.

Table 1: Effect of GR24 on Root Architecture

| Plant Species | GR24 Concentration | Parameter | Effect | Citation |

| Medicago truncatula | 0.1 µM | Main Root Length | No significant effect | |

| 2 µM | Main Root Length | Slight reduction | ||

| 0.1 µM | Lateral Root Number | Significant increase | ||

| 2 µM | Lateral Root Number | Significant increase | ||

| Citrus Rootstock C-32 | 2.5 µM | Fine Root Proliferation | Enhanced under nutrient deficiency | |

| 5-10 µM | Root Growth | Inhibitory effects | ||

| Glycyrrhiza uralensis | 10 µM | Root Length | +20.1% (low P), +36% (high P) | |

| 10 µM | Projected Root Area | +28.3% (low P) |

Table 2: Effect of GR24 on Biomass and Growth Parameters

| Plant Species | GR24 Concentration | Parameter | Effect | Citation |

| Glycyrrhiza uralensis | 10 µM | Fresh Weight | +53.8% (low P), +78.57% (high P) | |

| 10 µM | Dry Weight | +38.2% (low P), +82.1% (high P) | ||

| Ornamental Sunflower | 0.01 mg L⁻¹ | Root Fresh Weight | -47.27% (under salt stress) | |

| 0.01 mg L⁻¹ | Shoot Fresh Weight | -44.79% (under salt stress) | ||

| 0.01 mg L⁻¹ | Photosynthetic Rate | +9.29% (control conditions) |

Table 3: Effect of GR24 on Nutrient Content and Biochemical Parameters

| Plant Species | GR24 Concentration | Parameter | Effect | Citation |

| Glycyrrhiza uralensis | 10 µM | Chlorophyll a | +50.07% (low P), +34.72% (high P) | |

| 10 µM | Chlorophyll b | +18.17% (low P), +79.41% (high P) | ||

| Ornamental Sunflower | 0.01 mg L⁻¹ | Root K⁺ | +14.63% (control conditions) | |

| 0.01 mg L⁻¹ | Shoot K⁺ | +14.87% (control conditions) | ||

| 0.01 mg L⁻¹ | Root Ca²⁺ | +12.63% (control conditions) | ||

| 0.01 mg L⁻¹ | Shoot Ca²⁺ | +11.48% (control conditions) |

Experimental Protocols

Protocol for Assessing GR24 Effects on Plant Growth in a Deep Water Culture (DWC) System

Objective: To determine the optimal concentration of GR24 for promoting growth and nutrient uptake in a model hydroponic crop (e.g., lettuce).

Materials:

-

DWC hydroponic system with multiple independent reservoirs

-

Lettuce seedlings (e.g., Lactuca sativa) at the 2-3 true leaf stage

-

GR24 stock solution (1 mM)

-

Standard hydroponic nutrient solution for lettuce

-

pH and EC meters

-

Airstones and air pump

-

Analytical balance

-

Drying oven

-

Root scanning equipment and software (e.g., WinRHIZO)

Experimental Design:

-

Set up the DWC system with at least four treatment groups: Control (0 µM GR24), 0.1 µM GR24, 1 µM GR24, and 10 µM GR24. Each treatment should have at least three replicate reservoirs.

-

Prepare the respective GR24-enriched nutrient solutions for each treatment group as described in Protocol 1.2.

-

Transplant uniform lettuce seedlings into the net pots of the DWC system.

-

Ensure continuous aeration of the nutrient solution using airstones.

-

Monitor and record the pH and EC of the nutrient solution daily, adjusting as necessary to maintain optimal levels.

-

After a predetermined growth period (e.g., 28 days), harvest the plants.

-

Separate the shoots and roots of each plant.

-

Measure the fresh weight of the shoots and roots immediately.

-

Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.

-

Analyze a subsample of dried tissue for nutrient content (N, P, K, Ca, Mg) using standard analytical methods.

-

Scan the fresh root systems to analyze root architecture parameters (total root length, surface area, average diameter, number of tips).

Protocol for Plant Tissue Nutrient Analysis

Procedure:

-

Dry the plant tissue samples as described in Protocol 3.1.

-

Grind the dried tissue to a fine powder using a Wiley mill or similar grinder.

-

Accurately weigh a subsample of the ground tissue (e.g., 0.5 g).

-

Digest the tissue sample using an appropriate acid digestion method (e.g., sulfuric acid-hydrogen peroxide digestion for N and P, or dry ashing followed by acid dissolution for other minerals).

-

Analyze the digested samples for elemental concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

Visualization of Pathways and Workflows

GR24 Signaling Pathway

Caption: GR24 signaling pathway in plants.

Experimental Workflow for GR24 Treatment in Hydroponics

References

- 1. Effect of GR24 on the growth and development of licorice under low phosphorus stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantsuccess.org [plantsuccess.org]

- 3. extension.purdue.edu [extension.purdue.edu]

- 4. Strigolactone GR24 modulates citrus root architecture and rhizosphere microbiome under nitrogen and phosphorus deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methods for Assessing GR24 Uptake and Transport in Plants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24 is a synthetic analog of strigolactones (SLs), a class of plant hormones that play crucial roles in various aspects of plant development and interaction with symbiotic organisms. Understanding the uptake and transport of GR24 is fundamental for elucidating its mode of action and for the development of novel agrochemicals and pharmaceuticals. This document provides detailed application notes and protocols for assessing GR24 uptake and transport in plants, catering to the needs of researchers in academia and industry. The methodologies described herein range from indirect bioassays to direct quantitative measurements using advanced analytical techniques.

I. Indirect Assessment of GR24 Uptake: Bioassays

Bioassays provide a cost-effective and often high-throughput method to infer the uptake and biological activity of GR24. These assays are based on observing a physiological or developmental response in plants or parasitic weeds following GR24 application.

Parasitic Plant Seed Germination Assay

Principle: Strigolactones, and their analogs like GR24, are potent germination stimulants for parasitic plants of the Orobanchaceae family (e.g., Striga, Orobanche). The germination rate of parasitic plant seeds is directly proportional to the concentration of the stimulant, thus providing an indirect measure of its activity and, by extension, its presence.

Protocol:

-

Seed Sterilization and Pre-conditioning:

-

Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

-

Spread the sterilized seeds on sterile glass fiber filter paper discs in a petri dish.

-

Add sterile distilled water to moisten the filter paper and incubate the seeds in the dark at 25-30°C for 10-14 days. This pre-conditioning period is essential to sensitize the seeds to germination stimulants.

-

-

GR24 Application:

-

Prepare a stock solution of GR24 (e.g., 10 mM in acetone).

-

Prepare a dilution series of GR24 in sterile distilled water (e.g., from 10⁻⁶ M to 10⁻¹² M). Include a mock control with the same concentration of acetone as the highest GR24 concentration.

-

Apply 50 µL of each GR24 dilution or control solution to the pre-conditioned seeds on the filter paper discs.

-

-

Incubation and Germination Scoring:

-

Seal the petri dishes with parafilm and incubate in the dark at 25-30°C for 24-48 hours.

-

Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

Calculate the germination percentage for each concentration.

-

Data Presentation:

| GR24 Concentration (M) | Germination Percentage (%) |

| 10⁻⁶ | 95 ± 3 |

| 10⁻⁸ | 85 ± 5 |

| 10⁻¹⁰ | 50 ± 7 |

| 10⁻¹² | 10 ± 2 |

| Mock Control | < 1 |

Arabidopsis thaliana Root Development Assay

Principle: Exogenous application of GR24 influences root system architecture in Arabidopsis thaliana, typically by inhibiting primary root elongation and promoting lateral root formation at specific concentrations. This dose-dependent response can be used as a bioassay.[1]

Protocol:

-

Plant Growth:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.

-

Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

-

GR24 Treatment:

-

After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with different concentrations of GR24 (e.g., 0.1, 1, 5, 10 µM). Include a mock-treated control.

-

-

Phenotypic Analysis:

-

Incubate the plates vertically in the growth chamber for another 5-7 days.

-

Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).

-

Data Presentation:

| GR24 Concentration (µM) | Primary Root Length (cm) | Number of Lateral Roots |

| 0 (Mock) | 5.2 ± 0.4 | 8 ± 2 |

| 0.1 | 4.8 ± 0.3 | 12 ± 3 |

| 1 | 3.5 ± 0.5 | 15 ± 4 |

| 5 | 2.1 ± 0.3 | 10 ± 3 |

| 10 | 1.8 ± 0.2 | 7 ± 2 |

II. Direct Quantification of GR24 Uptake and Transport

Direct methods involve the use of labeled GR24 or sensitive analytical techniques to quantify its concentration in different plant tissues.

Quantification of GR24 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique that allows for the accurate quantification of small molecules like GR24 in complex biological matrices. By extracting GR24 from different plant tissues, its uptake and translocation can be determined.

Protocol:

-

Plant Treatment:

-

Grow plants (e.g., rice, tomato) hydroponically or in a suitable solid medium.

-

Apply a known concentration of GR24 to the roots (for uptake studies) or to a specific leaf (for transport studies).

-

-

Tissue Harvesting and Extraction:

-

At different time points after application, harvest various plant tissues (e.g., roots, stems, leaves).

-

Record the fresh weight of each tissue sample.

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the GR24 from the powdered tissue using a suitable solvent, such as ethyl acetate or a mixture of acetonitrile and water, often containing an internal standard (e.g., deuterated GR24) for accurate quantification.

-

Centrifuge the extract to pellet the cell debris.

-

-

Sample Clean-up:

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Develop a specific Multiple Reaction Monitoring (MRM) method for GR24 and the internal standard. This involves defining the precursor ion and product ion transitions.

-

Generate a standard curve using known concentrations of GR24 to enable absolute quantification.

-

Data Presentation:

| Time after Application (hours) | GR24 Concentration in Roots (ng/g FW) | GR24 Concentration in Shoots (ng/g FW) |

| 1 | 150 ± 20 | < 1 |

| 6 | 95 ± 15 | 12 ± 3 |

| 24 | 40 ± 8 | 25 ± 5 |

| 48 | 15 ± 4 | 18 ± 4 |

Radiolabeled GR24 Uptake and Transport Assay

Principle: Using radiolabeled GR24 (e.g., with tritium, ³H) allows for highly sensitive detection and visualization of its movement within the plant.

Protocol:

-

Plant Growth and Treatment:

-

Grow seedlings in a hydroponic system or on agar plates.

-

Apply [³H]-GR24 to the nutrient solution (for root uptake) or as a droplet on a single leaf (for leaf-to-shoot transport).

-

-

Uptake and Transport Period:

-

Allow the plants to take up and transport the radiolabeled compound for a defined period (e.g., 1, 6, 24 hours).

-

-

Tissue Harvesting and Quantification:

-

Harvest different plant parts (roots, hypocotyl/stem, cotyledons/leaves).

-

Wash the roots thoroughly to remove any [³H]-GR24 adhering to the surface.

-

Measure the fresh weight of each tissue.

-

Homogenize the tissues and measure the radioactivity in each fraction using a liquid scintillation counter.

-

-

Visualization by Autoradiography:

-

For a visual representation of transport, press the whole plant against an X-ray film or a phosphor imaging screen.

-

Expose for a suitable duration depending on the amount of radioactivity.

-

Develop the film or scan the screen to visualize the distribution of [³H]-GR24.

-

Data Presentation:

| Plant Tissue | Radioactivity (DPM/mg FW) |

| Roots | 5500 ± 450 |

| Hypocotyl | 850 ± 120 |

| Cotyledons | 350 ± 60 |

| True Leaves | 150 ± 40 |

III. Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the GR24 signaling pathway and the experimental workflows for its assessment.

References

Troubleshooting & Optimization

Optimizing GR24 concentration for specific plant species

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing GR24 concentration in your plant species of interest.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with GR24.

Q1: I am not observing any effect of GR24 on my plants. What could be the reason?

A1: Several factors could contribute to a lack of response to GR24 treatment. Consider the following troubleshooting steps:

-

Concentration Range: The optimal GR24 concentration is highly dependent on the plant species and the desired physiological response. You may be using a concentration that is too low or too high. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal level for your specific experimental setup. For instance, in Arabidopsis, concentrations for root development studies have ranged from 1.25 µM to 10 µM[1][2], while for somatic embryogenesis, 10 nM was found to be effective[3].

-

Plant Species and Genotype: Different plant species and even different genotypes within the same species can have varying sensitivities to strigolactones. What works for Arabidopsis may not be optimal for tomato or maize.

-

GR24 Stereoisomers: Commercial GR24 is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, which can elicit different physiological responses by signaling through different receptors (D14 and KAI2 respectively)[4][5]. The specific stereoisomer may be critical for your desired effect. Using specific stereoisomers might provide more precise results.

-

Solvent and Stability: GR24 is typically dissolved in solvents like acetone or ethanol before being diluted in an aqueous medium. Ensure the final solvent concentration is not phytotoxic. Also, be aware of the stability of GR24 in your experimental medium, as it can degrade over time. Prepare fresh solutions for your experiments when possible.

-

Experimental Conditions: Factors such as light, temperature, and nutrient availability can influence a plant's response to strigolactones. Ensure your experimental conditions are consistent and optimal for the plant species you are working with.

-

Plant Developmental Stage: The responsiveness of a plant to GR24 can vary with its developmental stage. For example, seed germination protocols will differ significantly from experiments on mature plants.

Q2: I am observing inhibitory or toxic effects at higher GR24 concentrations. How can I avoid this?

A2: High concentrations of GR24 can indeed be inhibitory or toxic to plants. This is a common observation in dose-response studies.

-

Perform a Dose-Response Curve: The best way to avoid toxicity is to have a well-defined dose-response curve for your specific plant and experimental system. This will help you identify the concentration that gives the maximal desired effect without causing negative side effects. For example, in Arabidopsis primary root growth, lower concentrations (1.25 and 2.5 µM) showed an increase in length, while higher concentrations led to a decrease.

-

Observe Morphological Changes: Carefully observe the plants for any signs of stress, such as stunted growth, chlorosis, or necrosis. These are indicators that the GR24 concentration may be too high.

-

Consider the Application Method: The method of application (e.g., adding to media, foliar spray, direct application to buds) can influence the effective concentration. For direct application, a much smaller amount may be needed compared to incorporation into a large volume of growth medium.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about using GR24.

Q1: What is a good starting concentration for my experiments?

A1: A good starting point depends on your plant species and the biological process you are investigating. Based on published literature, here are some suggested ranges:

-

Arabidopsis thaliana :

-

Hypocotyl Elongation: 3 µM to 25 µM.

-

Root Development: 1.25 µM to 10 µM.

-

Somatic Embryogenesis: As low as 10 nM.

-

-

Parasitic Weed Seed Germination (Striga, Orobanche): Can be effective at very low concentrations, from 10⁻⁷ M to 10⁻¹⁵ M, with higher concentrations like 0.1 to 1 mg/L ensuring high germination rates.

-

Tomato (Solanum lycopersicum): For seed germination, 0.20 µM has been shown to be effective.

-

Maize (Zea mays): For mitigating drought stress, a foliar application of 0.01 mg/L was found to be the minimum effective concentration.

It is always recommended to perform a pilot experiment with a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to narrow down the optimal range.

Q2: How should I prepare my GR24 stock and working solutions?

A2: GR24 is not readily soluble in water.

-

Stock Solution: Prepare a stock solution of GR24 in an organic solvent. Anhydrous acetone or 100% ethanol are commonly used. For example, a 10 mM stock solution can be prepared in acetone.

-

Working Solution: Dilute the stock solution to your desired final concentration in your aqueous growth medium or buffer. It is important to add the stock solution to the medium while vortexing or stirring to ensure it is well dispersed.

-

Control: Remember to include a "mock" control in your experiments that contains the same final concentration of the solvent used to dissolve GR24, to account for any effects of the solvent itself.

Q3: What is the signaling pathway of GR24 in plants?

A3: The canonical strigolactone signaling pathway involves the following key components:

-

Perception: GR24 is perceived by the α/β-hydrolase receptor DWARF14 (D14).

-

Complex Formation: Upon binding GR24, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).

-

Ubiquitination and Degradation: The D14-GR24-MAX2 complex then recruits target proteins, which are members of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional repressors. MAX2, as part of an SCF E3 ubiquitin ligase complex, mediates the ubiquitination of these SMXL proteins, targeting them for degradation by the 26S proteasome.

-

Gene Expression: The degradation of the SMXL repressors leads to the derepression of downstream target genes, ultimately resulting in a physiological response.

Data Presentation

Table 1: Effective GR24 Concentrations for Various Effects in Arabidopsis thaliana

| Experimental Goal | Effective Concentration Range | Reference(s) |

| Hypocotyl Elongation Inhibition | 3 µM - 25 µM | |

| Primary Root Length Promotion | 1.25 µM - 2.5 µM | |

| Primary Root Length Inhibition | > 2.5 µM | |

| Lateral Root Development Inhibition | 5 µM - 10 µM | |

| Somatic Embryogenesis Promotion | 10 nM |

Table 2: Effective GR24 Concentrations for Seed Germination in Parasitic Weeds

| Plant Species | Effective Concentration Range | Reference(s) |

| Orobanche cumana | EC₅₀ = 5.1 - 5.3 x 10⁻⁸ M | |

| Striga hermonthica | 10⁻⁵ M - 10⁻⁹ M | |

| Orobanche ramosa | Optimal at ≥ 1 mg/L |

Table 3: Effective GR24 Concentrations in Other Plant Species

| Plant Species | Experimental Goal | Application Method | Effective Concentration | Reference(s) |

| Helianthus annuus (Sunflower) | Alleviation of Salinity Stress | Foliar Spray | 0.01 mg/L | |

| Artemisia annua | Enhanced Growth and Artemisinin Production | Foliar Spray | Not specified | |

| Solanum lycopersicum (Tomato) | Seed Germination Promotion | In Petri dish | 0.20 µM | |

| Zea mays (Maize) | Drought Stress Mitigation | Foliar Spray | 0.01 mg/L | |

| Wheat | Alleviation of Salinity Stress | Seed Priming | 0.001 - 0.1 mg/L |

Experimental Protocols

Protocol 1: Dose-Response Assay for Arabidopsis Root Development

This protocol is adapted from studies on the effect of GR24 on Arabidopsis root architecture.

-

Media Preparation: Prepare Murashige and Skoog (MS) medium with 0.5% sucrose and solidify with agar. After autoclaving and cooling to approximately 50-60°C, add GR24 from a stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM). Also, prepare a mock control plate with the same concentration of solvent used for the GR24 stock.

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared plates.

-

Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Data Collection: After a set period (e.g., 8, 11, or 14 days), measure the primary root length and count the number of lateral roots for each seedling under a dissecting microscope.

-

Analysis: Calculate the average primary root length and lateral root density for each concentration and compare them to the mock control.

Protocol 2: Seed Germination Assay for Parasitic Weeds

This protocol is a general guide based on studies of Orobanche and Striga seed germination.

-

Seed Preconditioning: Precondition the parasitic weed seeds by placing them on moist glass fiber filter paper in a petri dish and incubating them in the dark at an optimal temperature (e.g., 21°C for O. cumana, 30°C for S. hermonthica) for a specific period (e.g., 7-14 days) to break dormancy.

-

GR24 Application: Prepare a series of GR24 dilutions (e.g., 0.001, 0.01, 0.1, 1 mg/L) in water. Apply a small volume of each solution to the preconditioned seeds.

-

Incubation: Incubate the petri dishes in the dark at an appropriate temperature (e.g., 25°C).

-

Germination Scoring: After a few days (e.g., 3-8 days), count the number of germinated seeds under a microscope. A seed is considered germinated when the radicle has protruded through the seed coat.

-

Analysis: Calculate the germination percentage for each GR24 concentration.

Mandatory Visualization

Caption: The GR24 signaling pathway from perception to physiological response.

References

- 1. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 5. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining GR24 Application Techniques for Consistent Results

Welcome to the technical support center for GR24, a synthetic strigolactone analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining application techniques for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is GR24 and why is it used in research?

A1: GR24 is a synthetic analog of strigolactones, a class of phytohormones that regulate various aspects of plant growth and development.[1][2] It is widely used in research due to its similar biological activity to endogenous strigolactones and its relative stability, allowing for the study of strigolactone signaling pathways and their effects on processes like seed germination, root architecture, and shoot branching.[3]

Q2: What is the recommended solvent for dissolving GR24?

A2: GR24 is soluble in several organic solvents, including acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5] Acetone is a commonly used solvent for preparing stock solutions. For final dilutions in aqueous media, the concentration of the organic solvent should be minimized to avoid solvent-induced artifacts in your experiments. Always include a solvent-only control in your experimental design.

Q3: How should GR24 solutions be stored to ensure stability?

A3: GR24 stock solutions, typically prepared in acetone, should be stored at -20°C to maintain stability. When preparing treatment solutions, it is recommended to do so on ice, preferably on the day of the experiment. If solutions are made in advance, they should be stored at -20°C. Studies have shown that the stability of GR24 in aqueous solutions is temperature-dependent, with significantly higher recovery at 4°C compared to 20°C over an 8-hour period.

Q4: What are the known off-target effects of GR24?

A4: While GR24 is a valuable tool, high concentrations can lead to general toxicity, affecting the overall health and appearance of the plant. The physiological response to GR24 can also be dependent on the plant's auxin status, meaning its effects can vary based on local auxin levels. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during GR24 application and provides potential causes and solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or No Observable Effect | Degraded GR24: Improper storage or handling of GR24 solutions can lead to degradation. | Prepare fresh GR24 solutions for each experiment from a stock stored at -20°C. Keep solutions on ice during preparation and use. |

| Incorrect Concentration: The optimal concentration of GR24 is highly dependent on the plant species, developmental stage, and the biological process being studied. | Conduct a dose-response experiment to determine the optimal concentration for your specific setup. Refer to the quantitative data tables below for starting ranges. | |

| Suboptimal Application Method: The method of application (e.g., foliar spray, addition to media, direct application) can influence the uptake and effectiveness of GR24. | Choose an application method appropriate for your research question. For root studies, application to the growth medium is common. For shoot effects, foliar spray or direct application to buds may be more effective. | |

| Variability Between Replicates | Uneven Application: Inconsistent application of the treatment solution across replicates can lead to variability. | Ensure uniform application by using calibrated pipettes for liquid media or ensuring thorough mixing. For foliar applications, spray until leaves are evenly moistened without dripping. |

| Biological Variability: Plants can exhibit natural variation in their response to hormones. | Increase the number of biological replicates to improve statistical power and account for natural variation. | |

| Unexpected Phenotypes (e.g., stunted growth) | GR24 Toxicity: High concentrations of GR24 can be toxic to plants, leading to growth inhibition or other adverse effects. | Reduce the concentration of GR24 used in your experiments. Perform a toxicity assay to identify the maximum non-toxic concentration. |

| Solvent Toxicity: The organic solvent used to dissolve GR24 (e.g., acetone, DMSO) can be toxic to plants at certain concentrations. | Minimize the final concentration of the organic solvent in your treatment solutions. Always include a vehicle control (media with the same concentration of solvent but without GR24) to assess solvent effects. |

Experimental Protocols

Protocol 1: Preparation of GR24 Stock and Working Solutions

This protocol describes the preparation of a 1 mM GR24 stock solution in acetone and subsequent dilution to a working concentration in an aqueous medium.

Materials:

-

GR24 solid (MW: 298.3 g/mol )

-

Acetone (analytical grade)

-

Sterile Milli-Q water or appropriate growth medium

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare 1 mM GR24 Stock Solution:

-

Weigh out 2.983 mg of GR24 and dissolve it in 10 mL of acetone to make a 1 mM stock solution.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Prepare Working Solution (e.g., 1 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM GR24 stock solution on ice.

-

Perform a serial dilution. For example, to make a 1 µM working solution in 100 mL of growth medium, add 100 µL of the 1 mM stock solution to 99.9 mL of the medium.

-

Mix the working solution thoroughly.

-

Prepare a vehicle control by adding the same volume of acetone (100 µL) to 100 mL of the growth medium.

-

Protocol 2: Seed Germination Assay with GR24

This protocol outlines a method for assessing the effect of GR24 on seed germination.

Materials:

-

Seeds of the plant species of interest

-

Petri dishes with sterile filter paper

-

GR24 working solutions at various concentrations (e.g., 0.001, 0.01, 0.1, 1 µM)

-

Vehicle control solution

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize the seeds according to a standard protocol for the species.

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume of the respective GR24 working solution or vehicle control to each Petri dish, ensuring the filter paper is saturated but not flooded.

-

Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

-

Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.

-

Monitor the seeds daily and record the number of germinated seeds (radicle emergence) over a set period (e.g., 7-14 days).

-

Calculate the germination percentage for each treatment.

Quantitative Data

The optimal concentration of GR24 varies significantly depending on the application and plant species. The following tables summarize effective concentrations reported in the literature.

Table 1: GR24 Concentrations for Seed Germination

| Plant Species | Effective Concentration Range | Optimal Concentration | Observed Effect |

| Orobanche ramosa | 0.001 - 10 mg/L | ≥ 1 mg/L | Stimulation of seed germination. |

| Tomato (Lycopersicon esculentum) | Not specified | 0.20 µM | Increased germination percentage, germination index, and vigor index. |

| Rice (Oryza sativa) | Not specified | 1.2 µmol/L | Increased radicle and plumule length. |

| Cucumber (Cucumis sativus) | 0.1 - 10 µM | 1 µM | Alleviation of salt stress effects on germination. |

Table 2: GR24 Concentrations for Root and Shoot Development

| Plant Species | Application Method | Effective Concentration Range | Observed Effect |

| Arabidopsis thaliana | Growth medium | 1.25 - 2.5 µM | Increased primary root length. |

| Arabidopsis thaliana | Growth medium | > 2.5 µM | Decreased primary root length. |

| Arabidopsis thaliana | Growth medium | Not specified | Increased root hair length and decreased lateral root number. |

| Medicago truncatula | Growth medium | 0.1 - 2 µM | Modulation of main root growth and lateral root density. |

| Citrus | Growth medium | 1 - 10 µM (2.5 µM optimal) | Enhanced fine root initiation and lateral branching under nutrient deficiency. |

| Winter Wheat | Foliar spray/Irrigation | 10 µM | Increased antioxidant enzyme activities under drought stress. |

| Ornamental Sunflower | Foliar spray | 0.001 - 0.1 mg/L (0.01 mg/L optimal) | Enhanced photosynthetic rate and stomatal conductance under salt stress. |

Visualizations

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone (SL) signaling pathway. SLs, such as GR24, are perceived by the D14 receptor, an α/β hydrolase. This perception leads to the interaction with the F-box protein MAX2 (D3 in rice), which is part of an SCF ubiquitin ligase complex. This complex targets SMXL/D53 family proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing the repression of downstream gene expression.

References

Technical Support Center: Accounting for GR24 Stereoisomer Activity in Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the activity of GR24 stereoisomers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is GR24 and why is it important to consider its stereoisomers?

A1: GR24 is a synthetic analog of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development. It is widely used as a tool to study SL signaling and responses. Critically, chemically synthesized GR24 is typically a racemic mixture of two enantiomers: (+)-GR24 (also known as GR245DS) and (-)-GR24 (also known as GR24ent-5DS).[1][2] These stereoisomers have distinct biological activities because they are perceived by different receptor proteins in plants.[3][4] Using the racemic mixture (rac-GR24) can lead to confounding results, as it simultaneously activates two different signaling pathways.[1] Therefore, it is crucial to use individual, pure stereoisomers to dissect the specific effects of each pathway.

Q2: What are the different signaling pathways activated by GR24 stereoisomers?

A2: The two main signaling pathways activated by GR24 stereoisomers are the canonical strigolactone (SL) pathway and the karrikin (KAR) pathway.

-

(+)-GR24 (GR245DS) mimics natural strigolactones and is primarily perceived by the α/β-hydrolase receptor Dwarf14 (D14) . This interaction leads to the degradation of SMXL proteins and the regulation of downstream genes involved in processes like shoot branching inhibition.

-

(-)-GR24 (GR24ent-5DS) is perceived by the KARRIKIN INSENSITIVE 2 (KAI2) receptor. The KAI2 pathway is involved in responses to karrikins, compounds found in smoke that promote seed germination and seedling growth.

Both D14 and KAI2 signaling pathways converge on the F-box protein MORE AXILLARY GROWTH 2 (MAX2) to regulate downstream responses.

Q3: What are the known differential effects of GR24 stereoisomers on plant development?

A3: The different GR24 stereoisomers have been shown to have distinct and sometimes opposing effects on various aspects of plant development. Using mutants that are insensitive to one pathway (e.g., d14 or kai2 mutants) can help to dissect these individual effects.

| Plant Process | (+)-GR24 (D14-dependent) | (-)-GR24 (KAI2-dependent) | rac-GR24 (Combined effect) |

| Shoot Branching | Strong inhibition. | Weak or no inhibition. | Inhibition. |

| Hypocotyl Elongation | Inhibition in a MAX2-dependent manner. | Stronger inhibition than (+)-GR24. | Inhibition. |

| Seed Germination | No significant activity. | Promotes germination. | Promotes germination. |

| Primary Root Elongation | Can promote elongation at low concentrations. | Can promote elongation. | Variable effects depending on concentration. |

| Lateral Root Density | Inhibition. | Less pronounced inhibition. | Inhibition. |

Q4: Are there other GR24 stereoisomers I should be aware of?

A4: Yes. The chemical synthesis of GR24 can also produce two other stereoisomers: GR244DO and GR24ent-4DO. These are analogs of the orobanchol class of natural strigolactones. Like the 5DS stereoisomers, they also exhibit differential activity. For example, GR244DO can be more active than GR245DS in some assays, while GR24ent-4DO is often inactive.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results when using rac-GR24.

-

Possible Cause: The observed phenotype is a composite of the activities of both (+)-GR24 and (-)-GR24, which act through different signaling pathways (D14 and KAI2). The balance of these activities can be influenced by experimental conditions and the specific process being studied.

-

Solution:

-

Use pure stereoisomers: Whenever possible, use purified (+)-GR24 and (-)-GR24 in separate treatments to dissect the contribution of each signaling pathway to the observed phenotype.

-

Use signaling mutants: Employ d14 and kai2 mutants to isolate the effects of each pathway. For example, treating a d14 mutant with rac-GR24 will reveal the KAI2-dependent responses.

-

Control for solvent effects: Ensure that the solvent used to dissolve GR24 does not have a biological effect on its own. Acetone is a commonly used solvent.

-

Problem 2: Difficulty dissolving GR24 or concerns about its stability.

-

Possible Cause: GR24 can be unstable in certain solvents, particularly in the presence of water, which can lead to a decrease in its effective concentration over time.

-

Solution:

-

Solvent choice: Anhydrous acetone is a recommended solvent for preparing GR24 stock solutions.

-

Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Fresh preparation: Prepare working solutions fresh from the stock for each experiment.

-

pH of the medium: Be mindful of the pH of your experimental medium, as it could potentially affect the stability of GR24.

-

Experimental Protocols

Key Experiment: Arabidopsis Hypocotyl Elongation Assay

This bioassay is commonly used to assess the activity of GR24 stereoisomers.

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0, d14, and kai2 mutants).

-

Plate seeds on Murashige and Skoog (MS) medium containing the desired concentrations of GR24 stereoisomers or the racemic mixture. A mock treatment (solvent only) should always be included as a control.

-

-

Stratification and Germination:

-

Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

-

Growth and Measurement:

-

Allow the seedlings to grow for a specified period (e.g., 5-7 days).

-

Carefully remove the seedlings and place them on a flat surface.

-

Image the seedlings and measure the length of the hypocotyls using image analysis software such as ImageJ.

-

-

Data Analysis:

-

Calculate the average hypocotyl length for each treatment and genotype.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Visualizations

Caption: GR24 stereoisomer signaling pathways.

Caption: Workflow for hypocotyl elongation assay.

References

- 1. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dealing with contamination in GR24 stock solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to contamination in GR24 stock solutions.

Troubleshooting Guide: Contaminated GR24 Stock Solutions

Contamination of GR24 stock solutions can lead to inconsistent experimental results, including loss of bioactivity. This guide provides a step-by-step approach to identifying and resolving potential contamination issues.

1. Visual Inspection of Stock Solution

The first step in troubleshooting is a careful visual inspection of your GR24 stock solution.

-

Signs of Microbial Contamination: Look for any of the following indicators:

-

Turbidity or Cloudiness: A clear solution that has become hazy or cloudy may indicate bacterial or fungal growth.

-

Pellet Formation: After gentle centrifugation, the presence of a small pellet at the bottom of the tube can be a sign of microbial cells.

-

Color Change: A noticeable change in the color of the solution, especially if it was initially colorless, can suggest microbial activity or chemical degradation.

-

Surface Film or Clumps: The appearance of a film on the surface of the solution or visible clumps can indicate fungal or yeast contamination.[1]

-

2. pH Measurement

Microbial metabolism can alter the pH of your stock solution, which in turn can affect the stability of GR24.[2][3]

-

Procedure:

-

Aseptically remove a small aliquot (e.g., 10-20 µL) of your GR24 stock solution.

-

Use a calibrated pH meter or high-quality pH paper to measure the pH.

-

Compare the measured pH to the expected pH of the solvent (e.g., acetone, DMSO). A significant deviation may indicate contamination.

-

3. Bioactivity Assay

The ultimate test of your GR24 stock solution is its biological activity. A decrease or loss of activity is a strong indicator of degradation, which may be caused by contamination.

-

Experimental Protocol: Seed Germination Assay (A simplified model)

-

Materials:

-

Seeds of a GR24-responsive plant (e.g., Arabidopsis thaliana, parasitic plant seeds like Striga or Orobanche).

-

Control solution (solvent used for GR24 stock, e.g., acetone).

-

Your GR24 stock solution and a fresh, uncontaminated GR24 stock solution (if available).

-

Sterile petri dishes with filter paper.

-

Growth chamber or incubator with controlled light and temperature.

-

-

Procedure:

-

Prepare serial dilutions of your suspect GR24 stock solution and the fresh stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Sterilize the seeds according to a standard protocol for the chosen plant species.

-

Place a sterile filter paper in each petri dish and moisten with a fixed volume of sterile water or buffer.

-

Pipette the GR24 dilutions or the control solution onto the filter paper.

-

Evenly distribute a known number of seeds (e.g., 50-100) in each petri dish.

-

Seal the petri dishes and incubate under appropriate conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

After a set period (e.g., 7-14 days), count the number of germinated seeds in each dish.

-

-

Data Analysis: Compare the germination rates between the control, the suspect GR24 solution, and the fresh GR24 solution. A significant decrease in germination rate for the suspect solution indicates a loss of bioactivity.

-

4. Sterility Test

To confirm microbial contamination, you can perform a simple sterility test.

-

Procedure:

-

Aseptically streak a small loopful of your GR24 stock solution onto a nutrient agar plate.

-

Incubate the plate at 37°C for 24-48 hours.

-

The presence of bacterial or fungal colonies on the plate confirms microbial contamination.

-

Quantitative Data Summary

| Parameter | Uncontaminated GR24 Stock | Suspected Contaminated GR24 Stock | Potential Implication |

| Appearance | Clear, no visible particles | Cloudy, turbid, visible pellet after centrifugation | Microbial growth |

| pH | Neutral (dependent on solvent) | Acidic or alkaline shift | Microbial metabolism, chemical degradation of GR24 |

| Bioactivity | High germination rate in bioassay | Significantly reduced or no germination | GR24 degradation |

| Sterility Test | No growth on nutrient agar | Growth of bacterial/fungal colonies | Confirmed microbial contamination |

Visualizations

Caption: Troubleshooting workflow for suspected GR24 contamination.

Caption: Simplified GR24 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in GR24 stock solutions?

A1: Common sources of contamination include:

-

Non-sterile technique: Using non-sterile pipette tips, tubes, or solvents during preparation.[4]

-

Airborne microbes: Opening stock solution vials in a non-sterile environment can introduce bacteria and fungi.

-

Contaminated solvents: Using solvents that are not sterile or have been previously contaminated.

-

Improper storage: Storing stock solutions at inappropriate temperatures or in containers that are not properly sealed can allow for microbial growth.

Q2: How should I properly prepare and store my GR24 stock solution to avoid contamination?

A2: To minimize the risk of contamination:

-

Work in a sterile environment: Prepare your stock solution in a laminar flow hood or a designated clean area.

-

Use sterile materials: Autoclave or filter-sterilize all solvents, pipette tips, and storage vials. Membrane filtration is effective for removing bacteria from heat-sensitive solutions.[5]

-

Aseptic technique: Use proper aseptic techniques, such as flaming the neck of the solvent bottle and using sterile pipette tips for each transfer.

-

Storage: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the chance of contaminating the entire stock. Store at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).

Q3: Can I sterilize my GR24 stock solution if I suspect it is contaminated?

A3: It is generally not recommended to attempt to sterilize a contaminated GR24 stock solution.

-

Autoclaving: The high temperatures used in autoclaving will likely degrade the GR24 molecule.

-

Filtration: While filter sterilization can remove microbial cells, it will not remove any enzymes or metabolic byproducts that may have already degraded the GR24.

-

Chemical sterilization: Adding chemical sterilants will alter the composition of your stock solution and likely interfere with your experiments.

The best course of action for a confirmed contaminated stock is to discard it and prepare a fresh, sterile solution.

Q4: How does microbial contamination affect GR24's bioactivity?

A4: Microbial contamination can negatively impact GR24's bioactivity in several ways:

-

Enzymatic degradation: Microbes can secrete enzymes that may degrade the GR24 molecule, rendering it inactive.

-

pH alteration: Microbial metabolism can change the pH of the stock solution, and GR24 is known to be unstable at non-neutral pH.

-

Competition for resources: In a bioassay, the contaminating microbes may compete with the target organism for nutrients or produce substances that inhibit the desired biological response.

Q5: My GR24 solution is clear, but my experiments are not working. Could it still be contaminated?

A5: Yes, it is possible. Some types of contamination, such as low levels of bacterial contamination or the presence of microbial enzymes, may not be visible to the naked eye. In this case, performing a bioactivity assay and a sterility test are the most reliable ways to determine if your stock solution is the source of the problem. If the bioactivity is low but no microbial growth is detected, the GR24 may have degraded due to other factors like improper storage or repeated freeze-thaw cycles.

References

- 1. 细胞培养污染故障排除 [sigmaaldrich.com]

- 2. Impacts of variable pH on stability and nutrient removal efficiency of aerobic granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 5. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting negative results in GR24 signaling studies

Welcome to the technical support center for GR24 signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results in their experiments involving the synthetic strigolactone analog, GR24.

Frequently Asked Questions (FAQs)

Q1: What is GR24 and why are there different stereoisomers?